molecular formula C16H12ClFOS B13101123 2-[3-(4-Chloro-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde

2-[3-(4-Chloro-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde

Cat. No.: B13101123
M. Wt: 306.8 g/mol
InChI Key: KIRJWUWFRJLCMZ-UHFFFAOYSA-N
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Description

2-[3-(4-Chloro-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde is a sulfur-containing aromatic aldehyde with a complex structure. Its IUPAC name indicates the presence of a benzaldehyde moiety linked via a thioether (-S-) group to a 3-oxopropyl chain, which is further substituted with a 4-chloro-2-fluorophenyl ring. Key functional groups include the aldehyde (-CHO), ketone (3-oxo), and halogen substituents (Cl, F).

Properties

Molecular Formula

C16H12ClFOS

Molecular Weight

306.8 g/mol

IUPAC Name

2-[3-(4-chloro-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde

InChI

InChI=1S/C16H12ClFOS/c17-13-6-7-14(15(18)9-13)16(19)8-5-11-3-1-2-4-12(11)10-20/h1-4,6-7,9-10H,5,8H2

InChI Key

KIRJWUWFRJLCMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)C2=C(C=C(C=C2)Cl)F)C=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-Chloro-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde typically involves multiple steps. One common route includes the reaction of 4-chloro-2-fluorobenzaldehyde with a suitable thiol compound under controlled conditions to form the thiobenzaldehyde derivative. This is followed by a condensation reaction with a 3-oxopropyl group to yield the final product. The reaction conditions often require the use of catalysts and solvents to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Chloro-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Halogen atoms in the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic aromatic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

2-[3-(4-Chloro-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[3-(4-Chloro-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with cellular pathways involved in cell growth and apoptosis, making it a potential candidate for anticancer research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The table below highlights structural similarities and differences between 2-[3-(4-Chloro-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde and two related compounds from the evidence:

Feature Target Compound Thiophene Fentanyl Hydrochloride 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
Core Structure Benzaldehyde with thioether-linked 3-oxopropyl chain Thiophene-linked opioid analog Pyrazole-carbaldehyde with sulfanyl linkage
Halogen Substituents 4-Chloro-2-fluorophenyl None explicitly mentioned 3-Chlorophenyl
Sulfur Linkage Thiobenzaldehyde (-S-CH2-) Thiophene ring (aromatic sulfur) Sulfanyl (-S-) bridge
Aldehyde Group Present (benzaldehyde) Absent Present (pyrazole-4-carbaldehyde)
Additional Functional Groups Ketone (3-oxo) Amide, piperidine (opioid backbone) Trifluoromethyl (-CF3), methyl (-CH3)

Reactivity and Stability

  • Aldehyde Reactivity : The target compound’s benzaldehyde group is highly electrophilic, similar to the pyrazole-4-carbaldehyde in . However, electron-withdrawing substituents (Cl, F) on the phenyl ring may enhance electrophilicity compared to the 3-chlorophenyl analog .
  • Thioether Stability : The thioether linkage in the target compound and the sulfanyl bridge in are susceptible to oxidation, forming sulfoxides or sulfones. This contrasts with Thiophene fentanyl’s aromatic thiophene ring , which is more stable under oxidative conditions.

Research Considerations

  • Comparative Studies : Further studies should explore the biological activity of the target compound relative to its analogs, leveraging structural insights from and .

Biological Activity

2-[3-(4-Chloro-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including anticancer effects, antimicrobial activity, and other pharmacological effects.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C₁₈H₁₄ClFOS
  • Molecular Weight : 344.82 g/mol

This compound features a thiobenzaldehyde moiety, which is significant for its biological interactions.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit notable anticancer properties. For example, a series of flavonoids synthesized from chalcones demonstrated significant inhibitory effects against human non-small cell lung cancer cells (A549). Among these, specific halogenated compounds showed IC₅₀ values lower than traditional chemotherapeutics like 5-fluorouracil, indicating a promising avenue for further research into the anticancer potential of derivatives of this compound .

In a comparative study, compounds with similar functional groups were tested against A549 cells. The results showed that halogen substitutions at the C-4’ position significantly enhanced cytotoxicity, suggesting that the presence of chlorine and fluorine in the structure may play a crucial role in modulating biological activity .

Antimicrobial Activity

The antimicrobial properties of thiobenzaldehyde derivatives have been explored in various studies. Compounds containing thiol and aldehyde functionalities have shown effectiveness against a range of bacterial strains. For instance, a related compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting that this compound may also possess similar antimicrobial properties .

Case Study 1: In Vitro Studies on A549 Cells

In vitro studies involving A549 cells treated with derivatives of thiobenzaldehyde reported apoptosis through mitochondrial pathways. The expression levels of apoptosis-related proteins were altered significantly, indicating that these compounds could induce programmed cell death effectively .

Case Study 2: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various thiobenzaldehyde derivatives, it was found that specific substitutions enhanced activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for several derivatives, providing insight into their potential use as antimicrobial agents .

Research Findings Summary

Activity IC₅₀ (µM) Reference
Anticancer (A549)0.46
Antimicrobial (S. aureus)32
Antimicrobial (E. coli)64

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